N-(2-methyl-5-nitrophenyl)-3-oxobutanamide
Description
N-(2-methyl-5-nitrophenyl)-3-oxobutanamide is an organic compound that features a nitrophenyl group attached to a butanamide backbone
Properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-3-oxobutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-7-3-4-9(13(16)17)6-10(7)12-11(15)5-8(2)14/h3-4,6H,5H2,1-2H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVHJWVDFCVGBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-5-nitrophenyl)-3-oxobutanamide typically involves the nitration of 2-methylphenyl compounds followed by amide formation. One common method involves the nitration of 2-methylphenyl to form 2-methyl-5-nitrophenyl, which is then reacted with an appropriate butanoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and amide formation reactions. These processes are optimized for yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-5-nitrophenyl)-3-oxobutanamide undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: N-(2-methyl-5-aminophenyl)-3-oxobutanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-methyl-5-nitrophenyl)-3-oxobutanamide has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer drugs.
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic properties.
Biological Studies: It is employed in studies investigating the interaction of nitrophenyl compounds with biological systems.
Mechanism of Action
The mechanism of action of N-(2-methyl-5-nitrophenyl)-3-oxobutanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions often involve the formation of covalent bonds with nucleophilic sites in proteins and DNA .
Comparison with Similar Compounds
Similar Compounds
N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine: This compound is structurally similar but contains a pyrimidine ring, which imparts different chemical properties and biological activities.
N-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine derivatives: These compounds feature a pyrrolidine ring and exhibit distinct antibacterial activities.
Uniqueness
N-(2-methyl-5-nitrophenyl)-3-oxobutanamide is unique due to its specific structural features, which allow it to participate in a variety of chemical reactions and interact with biological systems in ways that similar compounds cannot. Its versatility in synthetic applications and potential therapeutic uses make it a valuable compound in both research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
